(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
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Overview
Description
(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride is a complex organic compound characterized by multiple fluorine atoms and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Fluorination: Introduction of fluorine atoms into the aromatic ring and the ethanamine backbone using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Ether Formation: The formation of the fluoroethoxy group through nucleophilic substitution reactions, often using alkyl halides and a suitable base.
Amine Introduction: Conversion of intermediate compounds to the ethanamine derivative via reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethoxy group or the aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluorophenyl)ethanamine
- 2,2-Difluoro-1-(2-fluorophenyl)ethanamine
- 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethanamine
Uniqueness
(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride is unique due to the presence of multiple fluorine atoms and the fluoroethoxy group, which can significantly influence its chemical and biological properties. These features can enhance its stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO.ClH/c11-3-4-16-6-1-2-7(8(12)5-6)9(15)10(13)14;/h1-2,5,9-10H,3-4,15H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODIWYBAFHSTFA-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCF)F)[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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